An In-Depth Technical Guide to 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: Chemical Structure, Synthesis, and Analysis
An In-Depth Technical Guide to 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: Chemical Structure, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The guide details a plausible synthetic route, based on established chemical principles for related benzoxazepinone scaffolds. Furthermore, it offers an in-depth characterization of the molecule through a predictive analysis of its spectral data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The potential biological significance of this nitro-substituted benzoxazepinone is also discussed, drawing parallels with structurally similar compounds that have shown promise in various therapeutic areas. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel benzoxazepinone derivatives for drug discovery.
Introduction: The Benzoxazepinone Scaffold and the Significance of Nitro-Substitution
The 1,4-benzoxazepine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This seven-membered heterocyclic structure, containing both oxygen and nitrogen atoms fused to a benzene ring, offers a three-dimensional architecture that can effectively interact with a variety of biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of Traf2- and Nck-interacting protein kinase (TNIK) for the treatment of colorectal cancer.[1]
The introduction of a nitro group (-NO2) onto an aromatic ring can profoundly influence a molecule's physicochemical and biological properties. The strong electron-withdrawing nature of the nitro group can modulate the electronic distribution of the entire molecule, affecting its reactivity, polarity, and potential for intermolecular interactions.[2][3][4] In many instances, the nitro group acts as a pharmacophore, contributing directly to the biological activity of the compound. Nitro-containing compounds have a well-documented history as antimicrobial, anticancer, and antiparasitic agents.[2][3] The presence of a nitro group at the 7-position of the 3,4-dihydro-1,4-benzoxazepin-5(2H)-one core is therefore anticipated to impart unique chemical and biological characteristics to the molecule, making it a compelling target for synthesis and investigation.
Proposed Synthesis of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
Retrosynthetic Analysis
A logical retrosynthetic approach involves the intramolecular cyclization of a suitable linear precursor. The key disconnection would be the amide bond within the seven-membered ring, leading back to an N-substituted 2-aminophenol derivative.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of N-(2-hydroxy-4-nitrophenyl)-3-chloropropanamide
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Dissolution: Dissolve 2-amino-5-nitrophenol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
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Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 3-chloropropionyl chloride in the same solvent dropwise to the stirred mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to form 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one
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Dissolution: Dissolve the purified N-(2-hydroxy-4-nitrophenyl)-3-chloropropanamide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Base Addition: Add a strong, non-nucleophilic base, such as potassium carbonate or sodium hydride, to the solution. The base will deprotonate the phenolic hydroxyl group, facilitating the intramolecular nucleophilic substitution.
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Cyclization: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for several hours. Monitor the reaction progress by TLC.
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Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice water. The product may precipitate out of solution and can be collected by filtration. If not, extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by recrystallization or column chromatography.
Caption: Proposed synthetic pathway.
Structural Elucidation and Characterization
A comprehensive structural analysis is crucial for confirming the identity and purity of the synthesized 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. The following sections detail the expected outcomes from key analytical techniques.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₈N₂O₄ |
| Molecular Weight | 208.17 g/mol |
| Appearance | Likely a pale yellow to yellow solid |
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum is expected to provide key information about the number and chemical environment of the protons in the molecule.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet | 1H | NH (Amide) | The amide proton is typically deshielded and appears as a broad singlet. |
| ~8.1 | Doublet | 1H | Ar-H (H6) | This proton is ortho to the nitro group and will be significantly deshielded. |
| ~7.9 | Doublet of doublets | 1H | Ar-H (H8) | This proton is meta to the nitro group and ortho to the ether oxygen. |
| ~7.2 | Doublet | 1H | Ar-H (H9) | This proton is para to the nitro group. |
| ~4.4 | Triplet | 2H | O-CH₂ -CH₂ | These protons are adjacent to the ether oxygen and will be deshielded. |
| ~2.8 | Triplet | 2H | CH₂-CH₂ -C=O | These protons are adjacent to the carbonyl group. |
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C =O (Amide) | The carbonyl carbon of the amide will be significantly downfield. |
| ~155 | Ar-C -O | The aromatic carbon attached to the ether oxygen. |
| ~145 | Ar-C -NO₂ | The aromatic carbon attached to the nitro group. |
| ~140 | Ar-C -N | The aromatic carbon attached to the amide nitrogen. |
| ~128 | Ar-C H (C8) | Aromatic methine carbon. |
| ~122 | Ar-C H (C6) | Aromatic methine carbon. |
| ~118 | Ar-C H (C9) | Aromatic methine carbon. |
| ~68 | O-C H₂ | The carbon adjacent to the ether oxygen. |
| ~35 | C H₂-C=O | The carbon adjacent to the carbonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (Amide) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (Amide) |
| ~1520 and ~1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Impact - EI):
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 208, corresponding to the molecular weight of the compound.
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Key Fragmentation Patterns:
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Loss of NO₂ (m/z = 162)
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Loss of C₂H₄O (ethylene oxide) from the seven-membered ring.
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Fragments corresponding to the substituted aromatic portion of the molecule.
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Potential Biological Significance and Applications
The unique structural features of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one suggest several avenues for its potential biological application.
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Anticancer Activity: As previously mentioned, benzoxazepinone derivatives have shown promise as anticancer agents.[1] The presence of the nitro group, a common feature in many anticancer drugs, may enhance this activity. The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that are toxic to cancer cells.
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Antimicrobial Properties: A vast number of nitroaromatic compounds exhibit potent antimicrobial activity.[2][3] The mechanism often involves the reduction of the nitro group by microbial nitroreductases to form radical species that damage cellular components. Therefore, 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one warrants investigation as a potential antibacterial or antifungal agent.
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Enzyme Inhibition: The rigid, three-dimensional structure of the benzoxazepinone core makes it an attractive scaffold for designing enzyme inhibitors. The specific substitution pattern of the nitro group can be tailored to achieve selective binding to the active site of target enzymes implicated in various diseases.
Sources
- 1. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
